1-Bromo-5-iodopentane

Übersicht

Beschreibung

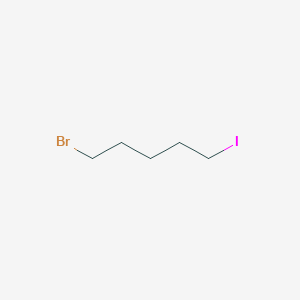

1-Bromo-5-iodopentane is a chemical compound with the molecular formula C5H10BrI . It is used for research and development purposes .

Synthesis Analysis

The synthesis of this compound can be achieved from 5-Bromo-1-pentene . Another synthesis method involves Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids .Molecular Structure Analysis

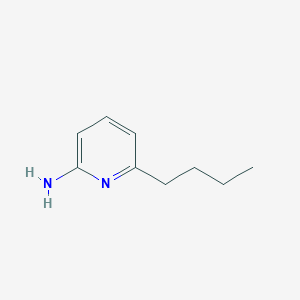

The molecular structure of this compound is represented by the formula C5H10BrI . This indicates that the molecule consists of 5 carbon atoms, 10 hydrogen atoms, 1 bromine atom, and 1 iodine atom.Chemical Reactions Analysis

This compound can undergo nucleophilic substitution reactions . In these reactions, a nucleophile, such as a hydroxide ion or ammonia, replaces the bromine or iodine atom in the molecule.Physical And Chemical Properties Analysis

This compound has a molecular weight of 276.94 . The boiling point is between 115-118 °C at a pressure of 12 Torr . The relative density is approximately 1.935±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Spectroscopic Analysis and Rotational Isomerism

1-Bromo-5-iodopentane, like other halogenated alkanes, has been a subject of interest in studies analyzing vibration spectra and rotational isomerism. Matsuura et al. (1979) investigated the Raman and infrared spectra of 1-bromo-, and 1-iodopentanes in various states such as gaseous, liquid, glassy, and crystalline. The study emphasized the rotational isomerism by analyzing the spectra with reference to calculated normal coordinates, revealing the presence of different isomers in various states of aggregation. Specifically, in the crystalline state, 1-bromo-, and 1-iodopentanes adopt the trans-trans-trans form (Matsuura, H., Imazeki, S., Ogawa, Y., Sakakibara, M., Harada, I., & Shimanouchi, T., 1979).

Electrochemical Reduction and Product Formation

The electrochemical reduction of compounds including this compound has been studied by Wayne A. Pritts and D. Peters (1994). They explored the reduction at carbon electrodes in dimethylformamide, noting the formation of cyclopentane from intramolecular cyclization of electrogenerated carbanions. The study also observed yields of other products like n-pentane, 1-pentene, and 1,10-dichlorodecane under certain conditions (Pritts, W. A., & Peters, D., 1994).

Catalytic Dehydrohalogenation in Chemical Reactions

A study by Kamiguchi et al. (2003) explored the catalytic dehydrohalogenation of alkyl halides, including bromo- and iodopentanes. The research focused on using Nb, Mo, Ta, W halide clusters, and Re chloride cluster as catalysts. These catalysts effectively converted halogenated pentanes to pentene and other products under specific conditions, highlighting the role of this compound in catalytic dehydrohalogenation processes (Kamiguchi, S., Watanabe, M., Kondo, K., Kodomari, M., & Chihara, T., 2003).

Wirkmechanismus

Safety and Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of accidental ingestion or inhalation, it is advised to seek immediate medical attention . Firefighting measures include the use of dry chemical, carbon dioxide, or alcohol-resistant foam .

Eigenschaften

IUPAC Name |

1-bromo-5-iodopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrI/c6-4-2-1-3-5-7/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWDOLPSHUHIDGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCBr)CCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40525782 | |

| Record name | 1-Bromo-5-iodopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40525782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88962-86-1 | |

| Record name | 1-Bromo-5-iodopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40525782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[Ethyl(methyl)amino]benzaldehyde](/img/structure/B1282353.png)

![Methyl 2-{bicyclo[2.2.1]heptan-2-yl}acetate](/img/structure/B1282367.png)